molecular formula C11H18ClN B1424387 (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 856563-05-8

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B1424387
CAS No.: 856563-05-8
M. Wt: 199.72 g/mol
InChI Key: DHOYDEIOTDWSJT-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with a chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of functional groups such as nitro, bromo, or alkyl groups on the aromatic ring.

Chemistry:

    Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Research explores its binding affinity to various biological receptors.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.

Industry:

    Material Science: It is used in the development of advanced materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

  • ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
  • ®-1-(3,4-Dimethylphenyl)butan-1-amine hydrochloride

Uniqueness:

  • Chiral Center: The presence of a chiral center in ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride makes it unique for studying stereochemistry.
  • Functional Groups: The specific arrangement of methyl groups on the aromatic ring distinguishes it from other similar compounds.

This detailed overview provides a comprehensive understanding of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYDEIOTDWSJT-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704191
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856563-05-8
Record name (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.